

Natural Sources of Lesquerolic Acid in Lesquerella Species: A Technical Guide

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Compound of Interest		
Compound Name:	Lesquerolic acid	
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This technical guide provides an in-depth overview of Lesquerella species (often classified under the genus Physaria) as natural sources of the valuable hydroxy fatty acid, **lesquerolic acid**. This document details the quantitative distribution of **lesquerolic acid** across various species, comprehensive experimental protocols for its extraction and analysis, and visual representations of its biosynthetic pathway and analytical workflow.

Quantitative Analysis of Lesquerolic Acid in Lesquerella Species

The concentration of **lesquerolic acid** and the total seed oil content can vary significantly among different Lesquerella species and even between different accessions of the same species. The following table summarizes the quantitative data reported in the literature for several notable species. Physaria fendleri (syn. Lesquerella fendleri) is the most commercially developed species for **lesquerolic acid** production.[1]



Species	Lesquerolic Acid Content (% of total fatty acids)	Seed Oil Content (% w/w)	Reference(s)
Physaria fendleri (syn. Lesquerella fendleri)	54.5 - 74.0	25 - 32	[1]
Physaria pallida (syn. Lesquerella pallida)	58.2 - 62.4 (average >80% in some accessions)	28 - 35	[1][2]
Physaria lindheimeri (syn. Lesquerella lindheimeri)	Average >80%	Not Reported	[2]
Physaria gordonii (syn. Lesquerella gordonii)	48.7 - 55.3	22 - 27	[1]
Other Lesquerella and Physaria species	30 - 55 (some exceeding 60%)	Not Reported	[3]

Experimental Protocols Extraction of Seed Oil from Lesquerella Seeds

Two primary methods for extracting oil from Lesquerella seeds are solvent extraction and mechanical pressing. For laboratory-scale analysis, solvent extraction is typically employed to ensure maximum oil recovery.

Protocol: Solvent Extraction of Lesquerella Seed Oil

- Seed Preparation: Clean the Lesquerella seeds to remove any foreign material. For small-scale extractions, seeds can be used whole or lightly crushed to increase the surface area for solvent penetration. Determine the initial weight of the seeds.
- Homogenization: Homogenize the seeds in a 2:1 (v/v) mixture of chloroform and methanol. A
 common ratio is 10 mL of solvent per gram of seed. This can be done using a mortar and
 pestle or a mechanical homogenizer.



- Lipid Extraction: Transfer the homogenate to a sealed container and agitate for at least 4 hours at room temperature.
- Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the mixture and vortex thoroughly. Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
- Collection of the Lipid Phase: The lower chloroform phase, containing the lipids, is carefully collected using a Pasteur pipette.
- Solvent Evaporation: The collected chloroform is evaporated under a stream of nitrogen gas
 or using a rotary evaporator to yield the crude seed oil.
- Oil Content Determination: The weight of the extracted oil is measured, and the seed oil
 content is calculated as a percentage of the initial seed weight.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For the quantitative analysis of **lesquerolic acid** using gas chromatography, the fatty acids in the seed oil must first be converted to their corresponding fatty acid methyl esters (FAMEs).

Protocol: Acid-Catalyzed Transesterification

- Sample Preparation: Weigh approximately 20-30 mg of the extracted Lesquerella seed oil into a screw-cap glass tube.
- Addition of Internal Standard: Add a known amount of an internal standard, such as heptadecanoic acid (C17:0), to the oil sample. This will be used for quantification.
- Methylation Reagent: Add 2 mL of 2% sulfuric acid in methanol to the tube.
- Reaction: Securely cap the tube and heat at 85°C for 1.5 hours in a heating block or water bath.
- Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water to the tube. Vortex vigorously for 1 minute.
- Phase Separation: Centrifuge the tube at a low speed to separate the layers.



 Sample Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC-MS analysis.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The prepared FAMEs are analyzed by GC-MS to identify and quantify the individual fatty acids, including **lesquerolic acid**.

GC-MS Parameters:

- Gas Chromatograph: Agilent 7890 GC system or equivalent.
- Mass Spectrometer: Agilent 5977 MS or equivalent.
- Column: A polar capillary column, such as a DB-WAX or a similar polyethylene glycol phase column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection: 1 μL of the FAMEs solution in splitless mode.
- Inlet Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 150°C, hold for 1 minute.
 - Ramp 1: Increase to 200°C at a rate of 10°C/min.
 - Ramp 2: Increase to 240°C at a rate of 5°C/min, hold for 10 minutes.
- MSD Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.



- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-550.

Quantification: The identification of the **lesquerolic acid** methyl ester peak is based on its retention time and mass spectrum compared to a known standard. Quantification is performed by comparing the peak area of the **lesquerolic acid** methyl ester to the peak area of the internal standard.

Visualizations Biosynthetic Pathway of Lesquerolic Acid

The biosynthesis of **lesquerolic acid** in Lesquerella species begins with the common fatty acid, oleic acid. The pathway involves two key enzymatic steps: hydroxylation and elongation. [4]





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- To cite this document: BenchChem. [Natural Sources of Lesquerolic Acid in Lesquerella Species: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674773#natural-sources-of-lesquerolic-acid-in-lesquerella-species]

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